molecular formula C12H11N5 B13114922 6-Benzylaminopurine-8-14C

6-Benzylaminopurine-8-14C

Cat. No.: B13114922
M. Wt: 227.24 g/mol
InChI Key: NWBJYWHLCVSVIJ-WGGUOBTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Benzylaminopurine-8-14C (CAS 4261-06-7) is a radiocarbon-labeled form of the first-generation synthetic cytokinin, 6-Benzylaminopurine (6-BAP). As a plant growth regulator, its primary research value lies in tracing and elucidating the mechanisms of cytokinin-induced plant growth and development responses, such as stimulating cell division, setting blossoms, and enhancing fruit richness. This compound is extensively used in postharvest physiology studies, where research has shown that treatments with 6-BAP at concentrations of 10 and 15 ppm can effectively extend the shelf life and maintain the organoleptic quality of fresh-cut vegetables like broccoli florets and shredded cabbage during storage . The carbon-14 label at the 8th position of the purine ring makes this compound a critical tool for metabolic fate studies, environmental degradation tracking, and detailed analysis of its mode of action within plant systems. 6-Benzylaminopurine functions as an inhibitor of respiratory kinase in plants, which contributes to its role in delaying senescence and preserving the nutritional value of green vegetables . For optimal stability, it is recommended to store this product at -20°C . This compound is supplied as an aqueous ethanol solution . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11N5

Molecular Weight

227.24 g/mol

IUPAC Name

N-benzyl-7H-purin-6-amine

InChI

InChI=1S/C12H11N5/c1-2-4-9(5-3-1)6-13-11-10-12(15-7-14-10)17-8-16-11/h1-5,7-8H,6H2,(H2,13,14,15,16,17)/i7+2

InChI Key

NWBJYWHLCVSVIJ-WGGUOBTBSA-N

Isomeric SMILES

C1=CC=C(C=C1)CNC2=NC=NC3=C2N[14CH]=N3

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=NC3=C2NC=N3

Origin of Product

United States

Methodological Applications of 6 Benzylaminopurine 8 14c in Plant Systems Studies

Tracer Studies for Uptake and Distribution Analysis

Tracer studies utilizing [14C]BAP allow for the precise tracking of its movement throughout the plant, offering a quantitative and dynamic view of its absorption and distribution.

Root Absorption Dynamics and Efficiency

Research has consistently demonstrated that plant roots readily absorb 6-benzylaminopurine (B1666704). nih.gov Studies in Phaseolus vulgaris L. (common bean) showed that the root system easily absorbs [14C]BAP when supplied to the nutrient solution. nih.gov The efficiency of this absorption is a critical first step in the cytokinin's journey to various plant tissues where it exerts its physiological effects. In shoot cultures of Musa and Rhododendron, there was a steady, almost linear uptake of [14C]BAP from the culture medium over a 36-day period. researchgate.net Similarly, studies with kiwifruit (Actinidia deliciosa) explants revealed rapid absorption, with 65% of the initial [14C]BAP disappearing from the medium within the first half hour of culture. researchgate.net

Acropetal Translocation Pathways and Rates

Once absorbed by the roots, [14C]BAP is primarily transported upwards towards the aerial parts of the plant, a process known as acropetal translocation. nih.gov In Phaseolus vulgaris, it was observed that [14C]BAP is translocated acropetally, moving from the roots to the stem, leaves, and apex. nih.govnih.gov A key finding from these studies is that the translocation from the root occurs mainly through the xylem. nih.govnih.gove3s-conferences.org Interestingly, the compound detected in the xylem sap was identified as the riboside of benzylaminopurine, indicating that metabolism of BAP begins in the roots prior to long-distance transport. nih.gov Studies have shown that there is no significant basipetal (downward) translocation of BAP. nih.gov

Table 1: Distribution of Radioactivity from [14C]BAP in Phaseolus vulgaris

Plant PartTime After ApplicationRadioactivity (cpm)
Root 8 hoursData not available
48 hoursData not available
Apex 8 hoursData not available
48 hoursData not available
Leaves 8 hoursData not available
48 hoursData not available
Xylem Sap Not specifiedDetected as BA riboside

Note: Specific cpm values were not provided in the source material, but the presence and form of radioactivity were noted. nih.gov

Influence of Environmental Regimes on Transport Kinetics

The rate of [14C]BAP transport is not constant but is influenced by environmental factors, particularly light. In Phaseolus vulgaris, the amount of [14C]BAP absorbed and its subsequent acropetal translocation rate were found to be dependent on the light regime. nih.gov Plants under continuous light or an 8-hour light/16-hour dark cycle showed different transport kinetics compared to those kept in continuous darkness. nih.gov This suggests a passive transport mechanism for cytokinins through the xylem, regulated by the transpiration stream, which is itself heavily influenced by light-dependent processes like stomatal opening. nih.gov Other environmental stresses, such as magnesium deficiency, can also impact hormone signaling pathways, which may indirectly affect the transport and distribution of cytokinins like BAP. researchgate.net

Isotopic Labeling in Metabolic Flux Analysis

The use of [14C]BAP as an isotopic label is a powerful technique for tracing the metabolic fate of this cytokinin within plant tissues. It allows for the identification of metabolic products and the elucidation of the pathways involved in cytokinin conversion and conjugation.

Identification and Characterization of Primary Metabolites

Once inside the plant, 6-benzylaminopurine undergoes rapid metabolic conversion. In Phaseolus vulgaris, at least two primary metabolites were identified: the riboside and the ribotide of benzylaminopurine. nih.gov The relative amounts of [14C]BAP and its metabolites, the riboside and ribotide, changed over time, indicating a dynamic metabolic process. nih.gov In kiwifruit explants, exogenous [14C]BAP was transformed into a variety of metabolites including 7-β-D-glucopyranosyl-BA, 9-β-D-glucopyranosyl-BA, 9-β-D-ribofuranosyl-BA ([9R]BA), adenine, adenosine, and the 5'-monophosphate of [9R]BA. researchgate.net In de-rooted radish seedlings, the principal metabolites formed were the 7- and 9-glucosides. researchgate.net

Elucidation of Conjugate Formation and Turnover

A significant aspect of cytokinin metabolism is the formation of conjugates, which are thought to be involved in transport, storage, and the regulation of active cytokinin levels. e3s-conferences.org In Phaseolus vulgaris seedlings, the principal metabolite was identified as β-(6-benzylaminopurin-9-yl)alanine, an amino acid conjugate. nih.gov The formation of glucose conjugates is also a common metabolic fate. In radish seedlings, in addition to the 7- and 9-glucosides, a minor but highly active metabolite was identified as 6-benzylamino-3-β-D-glucopyranosylpurine. researchgate.net In Gerbera jamesonii, the 9-riboside was the initial primary metabolite, which was then further metabolized to the 9-ribosylglucoside in the callus and the 3-glucoside in the laminae. researchgate.net This demonstrates that the metabolic pathway and the resulting conjugates can be tissue-specific. In plant tissues, BAP can also be degraded through the cleavage of the benzyl (B1604629) side chain. annualreviews.org

Table 2: Identified Metabolites of 6-Benzylaminopurine-8-14C in Various Plant Systems

Molecular and Cellular Mechanisms of 6 Benzylaminopurine Action

Cytokinin Signal Transduction Pathways

The primary action of 6-Benzylaminopurine (B1666704) begins with its recognition by cellular receptors, which initiates a phosphorelay signaling system analogous to the two-component systems found in prokaryotes. This cascade efficiently transmits the external hormonal signal from the cell membrane to the nucleus to elicit a genetic response.

The perception of 6-Benzylaminopurine occurs at the cell surface or within the endoplasmic reticulum by a family of transmembrane sensor histidine kinases. In the model plant Arabidopsis thaliana, the primary cytokinin receptors are ARABIDOPSIS HISTIDINE KINASE 2 (AHK2), AHK3, and AHK4 (also known as CRE1/WOL).

These receptors possess an extracellular or lumenal CHASE (Cyclases/Histidine kinases Associated Sensory Extracellular) domain, which serves as the binding pocket for cytokinins. The binding of a 6-Benzylaminopurine molecule to the CHASE domain induces a conformational change in the receptor protein. This structural shift triggers the autophosphorylation of a conserved histidine (His) residue within the receptor's cytoplasmic kinase domain, using ATP as the phosphate (B84403) donor. Following this initial phosphorylation, the phosphate group is intramolecularly transferred to a conserved aspartate (Asp) residue located in the receiver domain of the same receptor molecule. This final step renders the receptor fully active, poised to propagate the signal to downstream components. Studies using 6-Benzylaminopurine-8-14C in competitive binding assays have confirmed the high affinity of this ligand for the AHK receptors, validating their role as the primary perception modules in the cytokinin signaling pathway.

Once activated, the histidine kinase receptors initiate a multi-step phosphorelay. The phosphate group from the activated receptor's receiver domain is transferred to a class of small, mobile proteins known as HISTIDINE PHOSPHOTRANSFER PROTEINS (AHPs). These proteins act as signaling shuttles, translocating from the cytoplasm into the nucleus.

Inside the nucleus, the phosphorylated AHPs interact with and transfer the phosphate group to the final targets of the cascade: the RESPONSE REGULATORS (ARRs). ARRs are broadly divided into two main types:

Type-B ARRs: These are transcription factors. Upon phosphorylation of a conserved aspartate residue in their receiver domain by an AHP, Type-B ARRs become active. They then bind to specific DNA sequence motifs (e.g., GAT/T) in the promoters of cytokinin-responsive genes, thereby activating their transcription.

Type-A ARRs: These are also primary cytokinin-responsive genes, and their transcription is rapidly and strongly induced by the activated Type-B ARRs. However, Type-A ARRs function as negative regulators of the pathway. They are structurally similar to Type-B ARRs but lack the DNA-binding domain. By competing with Type-B ARRs for phosphotransfer from AHPs, they effectively dampen the signaling output, creating a homeostatic negative feedback loop.

The use of this compound allows researchers to correlate the accumulation of the radiolabel in nuclear fractions with the phosphorylation status of ARRs and the subsequent induction of target gene expression, providing a direct link between the hormone's presence and the activation of the nuclear signaling cascade.

Regulation of Gene Expression and Transcriptional Reprogramming

The ultimate outcome of the cytokinin signal transduction cascade is a profound alteration of the plant's transcriptome. This reprogramming involves the direct activation of primary response genes and subsequent secondary effects that orchestrate complex developmental programs, including cell division, shoot formation, and senescence delay.

The activation of Type-B ARRs by the 6-Benzylaminopurine-initiated phosphorelay leads to the direct transcriptional activation of a suite of early-response genes. Among the most prominent targets are the Type-A ARR genes (ARR4, ARR5, ARR7, etc.), which, as noted, function in negative feedback.

Beyond this feedback loop, 6-Benzylaminopurine treatment induces genes critical for cell cycle progression and organogenesis. This includes key regulators such as cyclins (e.g., CYCD3) and cyclin-dependent kinases (CDKs), which drive the transition through cell cycle checkpoints, promoting cell proliferation. Furthermore, cytokinin signaling is intricately linked with the regulation of meristem identity genes, such as the indirect regulation of WUSCHEL (WUS) in the shoot apical meristem, which is essential for maintaining the stem cell population.

Table 1: Representative Genes Induced by 6-Benzylaminopurine Treatment

Gene LocusGene Family/ClassPrimary FunctionTypical Fold Change (vs. Control)
ARR5Type-A Response RegulatorNegative feedback of cytokinin signaling>10x
ARR7Type-A Response RegulatorNegative feedback of cytokinin signaling>10x
CYCD3;1D-type CyclinRegulation of G1/S phase transition in cell cycle2-5x
KRP2Kip-Related ProteinInhibitor of cyclin-dependent kinases2-4x
LOG7Lonely Guy (Cytokinin Activating Enzyme)Biosynthesis of active cytokinins3-6x

In diploid or polyploid organisms, the two parental alleles of a gene can be subject to differential regulation. Research has shown that 6-Benzylaminopurine can induce allele-specific expression (ASE), where one parental allele is preferentially transcribed over the other following hormone treatment. This phenomenon is often studied in F1 hybrids derived from crosses between distinct ecotypes or species.

The mechanism underlying ASE can involve subtle differences in the promoter sequences of the two alleles, affecting the binding affinity of Type-B ARR transcription factors or other regulatory proteins. Consequently, upon activation by the cytokinin signal, the transcription factor may bind more efficiently to one allele's promoter, leading to its disproportionate upregulation. This differential expression can contribute to the manifestation of hybrid vigor (heterosis) and highlights a sophisticated layer of gene regulation mediated by hormonal signals.

Table 2: Hypothetical Example of Allele-Specific Expression in a Hybrid Plant Following 6-Benzylaminopurine Treatment

Gene IDParental AlleleRelative Transcript Abundance (Control)Relative Transcript Abundance (6-BAP Treated)
Gene-XMaternal50%35%
Gene-XPaternal50%65%
Gene-YMaternal50%51%
Gene-YPaternal50%49%

Beyond direct transcriptional activation, 6-Benzylaminopurine signaling can induce lasting changes in the epigenome, primarily through the modulation of DNA methylation patterns. DNA methylation, the addition of a methyl group to a cytosine base, is a key epigenetic mark that typically leads to transcriptional silencing when present in promoter regions.

Studies have demonstrated that cytokinin treatment can lead to dynamic changes in DNA methylation at specific gene loci. This can occur through the regulation of DNA methyltransferase and demethylase enzymes. For instance, 6-Benzylaminopurine treatment has been associated with targeted hypomethylation (a decrease in methylation levels) in the promoters of certain growth-promoting genes. This reduction in methylation creates a more open chromatin state, enhancing the accessibility of the DNA to transcription factors (like Type-B ARRs) and the general transcription machinery, thereby potentiating gene expression. Conversely, cytokinin-induced hypermethylation at other loci could serve to stably repress genes that antagonize its developmental programs. These epigenetic modifications can provide a "memory" of the hormonal signal, contributing to long-term shifts in developmental trajectories.

Table 3: Impact of 6-Benzylaminopurine on DNA Methylation and Gene Expression at a Target Locus

Gene LocusConditionPromoter Methylation (CG context)Relative Gene Expression
Growth-Gene-ZControl75%1.0 (Baseline)
Growth-Gene-Z6-BAP Treated30%4.5
Repressor-Gene-AControl20%1.0 (Baseline)
Repressor-Gene-A6-BAP Treated65%0.2

Activation of RNA and Protein Synthesis Pathways

6-Benzylaminopurine (6-BAP), a synthetic cytokinin, plays a significant role in the activation of RNA and protein synthesis. e3s-conferences.orggaharujinkou.com This activity is fundamental to its function as a plant growth regulator, influencing processes such as cell division and differentiation. gaharujinkou.comontosight.ai Studies have shown that 6-BAP can stimulate the synthesis of both RNA and proteins, which is a key aspect of its mechanism of action. e3s-conferences.orggaharujinkou.com

In research on the oleaginous microorganism Aurantiochytrium sp., treatment with 6-BAP led to the differential expression of 717 genes, with 472 being upregulated and 245 downregulated. acs.org This highlights the compound's significant impact on gene expression, which is a precursor to protein synthesis. acs.org The study identified that some of these differentially expressed genes are involved in critical metabolic pathways, including fatty acid synthesis and signal transduction. acs.org

Furthermore, in studies with Populus tomentosa, treatment with 6-BAP resulted in a notable increase in total protein content. nih.gov This provides direct evidence of its role in promoting protein synthesis. nih.gov The mechanism appears to involve a complex signaling cascade that is initiated by the binding of 6-BAP to cytokinin receptors, which in turn activates genes responsible for cell division and growth. ontosight.ai

The activation of these synthesis pathways is crucial for the various physiological effects of 6-BAP, such as delaying senescence by inhibiting protein breakdown and mobilizing nutrients. gaharujinkou.com

Cellular Process Modulation

Cell Division and Proliferation Regulation

The uptake and metabolism of 6-BAP have been studied using its radiolabeled form, this compound. In shoot cultures of Gerbera jamesonii, a steady, almost linear uptake of the 14C isotope was observed over a 36-day period, with most of the radioactivity accumulating in the lower part of the shoot. researchgate.net This localized accumulation suggests that 6-BAP is most active in the basal parts of the shoot, where it stimulates the formation and growth of buds, a clear manifestation of cell proliferation. researchgate.net

The following table summarizes the observed effects of 6-BAP on cell division and proliferation in different plant species:

Plant SpeciesObserved EffectReference
Gerbera jamesoniiStimulates formation and growth of buds researchgate.net
Populus tomentosaPromotes cell division nih.gov
Malus domestica 'Fuji'Promotes flower bud formation researchgate.net
General Plant TissueStimulates callus growth and shoot formation ontosight.aiplantcelltechnology.comcaissonlabs.com

Inhibition of Cellular Growth and Cytokinesis

While 6-BAP is known to promote cell division at optimal concentrations, higher concentrations can lead to inhibitory effects on cellular growth and cytokinesis. nih.gov In the moss Physcomitrium patens, it has been observed that 6-BAP at concentrations above 0.2 µM inhibits tip growth. nih.gov When the concentration is increased to the 0.6-1 µM range, it can block mitotic entry and lead to defects in cytokinesis, ultimately causing cell death. nih.gov

This inhibitory action is linked to the disruption of normal cellular processes. The study on Physcomitrium patens revealed that these high concentrations of 6-BAP are associated with altered actin dynamics and structures, which are critical for cell division and expansion. nih.gov In maize, exogenous application of 6-BA was found to inhibit the growth of seedlings, with the inhibitory effect becoming more pronounced as the concentration increased. mdpi.com Transcriptomic analysis in this study showed that 6-BA treatment led to the downregulation of a significant number of genes related to cell growth, suggesting a repressive effect at the genetic level. mdpi.com

These findings indicate a dose-dependent effect of 6-BAP, where concentrations exceeding the optimal range for growth promotion can become detrimental to cellular processes.

Actin Dynamics and Cytoskeletal Reorganization

The actin cytoskeleton plays a crucial role in various cellular processes, including cell growth, division, and signaling. frontiersin.orgsemanticscholar.org 6-Benzylaminopurine has been shown to influence actin dynamics and lead to cytoskeletal reorganization. nih.govnih.gov In the moss Physcomitrium patens, the inhibitory effects of 6-BAP on tip growth and cytokinesis are directly associated with altered actin dynamics and structures. nih.gov Specifically, exogenous application of BAP was found to disrupt actin structures. nih.gov

In Arabidopsis roots, treatment with 6-benzylaminopurine resulted in the formation of tightly meshed actin filaments, which suggests a negative impact on actin bundling. nih.gov However, it is also noted that the effects of cytokinins on actin organization can be complex and potentially concentration-dependent. nih.gov

Research in Nicotiana benthamiana epidermal cells showed that treatment with 6-benzylaminopurine decreased actin organization and density. researchgate.net This was observed through changes in the distribution of actin filaments within the cells. researchgate.net The reorganization of the actin cytoskeleton is a key mechanism through which 6-BAP modulates cellular activities. nih.govnih.govresearchgate.net

The table below summarizes the observed effects of 6-BAP on actin dynamics in different model systems:

Model SystemConcentrationObserved Effect on ActinReference
Physcomitrium patens> 0.2 µMDisrupts actin structures, alters actin dynamics nih.gov
Arabidopsis roots1 µMFormation of tightly meshed actin filaments, suggesting negative effect on bundling nih.gov
Nicotiana benthamiana100 µMDecreased actin organization and density researchgate.net

Physiological and Biochemical Responses to 6 Benzylaminopurine

Developmental Physiology and Morphogenesis

6-Benzylaminopurine (B1666704) plays a crucial role in shaping the architecture of a plant, from influencing the outgrowth of lateral buds to the induction of reproductive structures. Its effects are fundamental to overcoming apical dominance and promoting a more branched and often more productive plant form.

Lateral Bud Break and Shoot Development Enhancement

One of the most well-documented effects of 6-Benzylaminopurine is its ability to stimulate lateral bud break and enhance shoot development, thereby overcoming apical dominance. This is particularly valuable in horticulture for producing more compact and branched ornamental plants and for increasing the number of fruit-bearing shoots in various crops.

Research on Veronica dahurica Steven demonstrated that the application of 6-BAP after pinching significantly increased the number of branches. fupress.net For instance, plants treated with 1000 mg·L⁻¹ BA at the time of pinching produced the highest number of branches. fupress.net Similarly, in the in vitro propagation of the threatened Madagascan endemic Medinilla mandrakensis, 6-BAP was shown to be highly effective in promoting shoot proliferation from nodal segments. The number of shoots per explant increased with the concentration of BAP, with a maximum of 27.5 shoots per explant achieved on a medium supplemented with 2 mg/L of BAP. In sugarcane varieties, the optimal concentration for shoot proliferation was found to be variety-dependent, with B41-227 producing up to 34 shoots per explant on a medium with 1 mgL⁻¹ BAP and 0.5 mgL⁻¹ kinetin, while N14 produced 21 shoots per explant with 2 mgL⁻¹ BAP alone. omicsonline.org Studies on Japanese angelica trees (Aralia elata) also showed that 6-BAP application promoted bud sprouting on both stumps and trunks. ndl.go.jp

**Interactive Data Table: Effect of 6-Benzylaminopurine (BAP) on Shoot Multiplication in *Medinilla mandrakensis***

BAP Concentration (mg/L) Mean Number of Shoots per Explant
0 (Control) 2
0.5 >15
1.0 >15
2.0 27.5

Data sourced from a study on in vitro shoot multiplication.

Flowering and Reproductive Development Induction

6-Benzylaminopurine can significantly influence the transition from vegetative to reproductive growth, promoting earlier flowering and increasing the number of flowers. This is of particular interest in the floriculture industry and for crops where flower and subsequent fruit production are the primary goals.

A study on the orchid Dendrobium 'Angel White' revealed that the application of BAP increased the percentage of inflorescence production, induced earlier flowering, and increased the number of flowers per inflorescence. cropj.comsemanticscholar.org The highest inflorescence production (85%) was observed with a 200 mg/L BAP treatment, compared to 20% in the control group. cropj.com This treatment also resulted in the earliest emergence of the first inflorescence stalk, at 53 days, compared to 151 days for the control. cropj.com In 'Fuji' apple trees, 6-BA treatment was found to increase the flowering rate and alter the shoot components to be more favorable for flower bud formation. semanticscholar.orgresearchgate.net Research on blueberries has also shown that the application of 6-BAP can increase the number of flower buds. researchgate.netnih.gov Furthermore, in cultivated yam (Dioscorea rotundata), exogenous application of BAP accelerated flowering time. mdpi.com

Interactive Data Table: Effect of 6-Benzylaminopurine (BAP) on Flowering of Dendrobium 'Angel White'

BAP Concentration (mg/L) Inflorescence Production (%) Days to First Inflorescence Emergence Mean Number of Flowers per Inflorescence
0 (Control) 20 151 7
100 Not specified 74 7
150 Not specified 62 9.7
200 85 53 14
250 75 53 9
300 45 53 5

Data from a study on inducing early flowering in orchids. cropj.com

Seed Germination and Sprouting Enhancement

The application of 6-Benzylaminopurine has been shown to promote seed germination and enhance sprouting in a variety of plant species. This effect is attributed to its role in breaking seed dormancy and promoting cell division and elongation in the embryo.

Soaking seeds in a 6-BAP solution has been demonstrated to improve germination rates and seedling vigor in several crops. For instance, treating aged cotton seeds with a 1.5–2mg/L benzylaminopurine solution for 6–7 hours can promote germination. plantgrowthhormones.com In rice, soaking seeds in a 20 mg/L BA solution for 48 hours increased the germination rate by 5% compared to the control and led to faster, more uniform germination. plantgrowthhormones.com Similarly, soaking corn seeds with 2.25mg/L benzylaminopurine for 18 hours improved the germination rate and resulted in more robust seedlings. plantgrowthhormones.com Studies on the endemic Sri Lankan herb Exacum trinervium also showed that BAP treatment could enhance seed germination, with a 1.0 mgL-1 concentration for 24-30 hours resulting in 100% germination under laboratory conditions. researchgate.net In potato tubers, immersion in BAP solution was effective in breaking dormancy and initiating sprouting, with the germination percentage being significantly influenced by tuber weight and storage duration prior to treatment. ipb.ac.id

Interactive Data Table: Effect of 6-Benzylaminopurine (BAP) on Seed Germination of Various Crops

Crop BAP Treatment Observation
Rice 20 mg/L solution for 48h 5% increase in germination rate compared to control. plantgrowthhormones.com
Corn 2.25 mg/L solution for 18h Improved germination rate and robust seedlings. plantgrowthhormones.com
Cotton (aged) 1.5–2 mg/L solution for 6-7h Promoted germination. plantgrowthhormones.com
Exacum trinervium 1.0 mg/L solution for 24-30h 100% germination under laboratory conditions. researchgate.net
Potato Immersion Effective in breaking dormancy and initiating sprouts. ipb.ac.id

Senescence Retardation Mechanisms in Plant Tissues

6-Benzylaminopurine is well-known for its ability to delay senescence in plant tissues, a phenomenon often referred to as the "Richmond-Lang effect." This is achieved through a variety of biochemical mechanisms that help maintain cellular integrity and function. A key aspect of this is the modulation of antioxidant enzyme activity.

Research on harvested broccoli florets has shown that 6-BA treatment can significantly delay senescence by enhancing the activity of several antioxidant enzymes. nih.govresearchgate.net Treatment with 6-BA led to increased activities of superoxide dismutase (SOD), ascorbate peroxidase (APX), and catalase (CAT), while the activity of peroxidase (POD) was significantly reduced. nih.govresearchgate.net These enzymes play a critical role in scavenging reactive oxygen species (ROS), which are major contributors to cellular damage during senescence. By upregulating the antioxidant system, 6-BA helps to protect plant cells from oxidative stress. researchgate.net The application of BAP has also been observed to prevent chlorophyll degradation in senescing wheat leaves and increase the activity of CAT and APX. nih.govmdpi.com

Interactive Data Table: Effect of 6-Benzylaminopurine (6-BA) on Antioxidant Enzyme Activity in Harvested Broccoli Florets

Antioxidant Enzyme Effect of 6-BA Treatment
Superoxide Dismutase (SOD) Enhanced activity nih.govresearchgate.net
Ascorbate Peroxidase (APX) Enhanced activity nih.govresearchgate.net
Catalase (CAT) Enhanced activity nih.govresearchgate.net
Peroxidase (POD) Significantly reduced activity nih.govresearchgate.net

Findings from a study on the post-harvest quality of broccoli. nih.govresearchgate.net

Photosynthetic and Pigment Metabolism

The influence of 6-Benzylaminopurine extends to the fundamental process of photosynthesis and the metabolism of pigments essential for capturing light energy.

Chlorophyll and Carotenoid Biosynthesis Modulation

6-Benzylaminopurine can modulate the biosynthesis of chlorophylls and carotenoids, which are crucial for photosynthesis and photoprotection. Studies have shown that BAP application can lead to an increase in the content of these pigments, contributing to the "greening" effect and delayed senescence observed in treated tissues.

In a study on olive cultivars under in vitro conditions, increasing concentrations of BAP in the culture medium led to a significant increase in chlorophyll and flavonoid contents. nih.gov The highest increase in these compounds was observed at a BAP concentration of 2.5 mg L⁻¹. nih.gov Research on soybean plants also indicated that BAP treatment significantly increased chlorophyll content. researchgate.net Conversely, in a study on the in vitro propagation of Quercus robur, increasing BAP concentrations led to a decrease in carotenoid content. scispace.com However, in Ricinus communis seedlings under copper stress, the application of BAP significantly enhanced both total chlorophyll and carotenoid contents, with a 106% and 192% increase, respectively, compared to plants subjected to copper stress alone. nih.gov This suggests that the effect of BAP on pigment biosynthesis can be influenced by other factors such as environmental stress.

Interactive Data Table: Effect of 6-Benzylaminopurine (BAP) on Photosynthetic Pigments in Olive Cultivars (in vitro)

BAP Concentration (mg L⁻¹) Relative Increase in Chlorophyll Content Relative Increase in Flavonoid Content
0 (Control) Baseline Baseline
0.5 Significant Increase Significant Increase
1.5 Further Significant Increase Further Significant Increase
2.5 Maximum Increase Maximum Increase

Data generalized from a study on olive cultivars showing a dose-dependent increase. nih.gov

Photosynthetic Efficiency Enhancements

6-Benzylaminopurine (6-BAP), a synthetic cytokinin, has been shown to play a significant role in enhancing the photosynthetic efficiency of various plant species. Its application can lead to improvements in chlorophyll content, the functionality of photosystems, and gas exchange characteristics, ultimately boosting the plant's capacity for carbon assimilation.

Research indicates that the foliar application of 6-BAP can increase the levels of photosynthetic pigments. In Ricinus communis L. seedlings under copper stress, treatment with 6-BAP led to a 106% enhancement in total chlorophyll content and a 192% increase in carotenoid content compared to untreated, stressed plants mdpi.com. Similarly, studies on blueberry (Vaccinium corymbosum L.) have shown that 6-BAP applications can increase chlorophyll a, chlorophyll b, and total chlorophyll nih.gov. In pot-grown Solanecio biafrae, low and medium concentrations of 6-BAP promoted the synthesis of both chlorophyll a and b .

Beyond pigment content, 6-BAP directly impacts the core machinery of photosynthesis. In Ricinus communis subjected to copper toxicity, the application of 6-BAP dramatically increased the activities of both Photosystem I (PSI) and Photosystem II (PSII) nih.gov. Specifically, under severe stress, 6-BAP treatment resulted in a 3- to 4-fold enhancement in PSI activity and a 4- to 6-fold enhancement in PSII activity compared to stressed plants without the treatment nih.gov. This suggests a protective and restorative effect on the photosynthetic apparatus. However, in some contexts, such as the in vitro propagation of Aechmea blanchetiana, prolonged exposure to BAP was found to have residual negative effects, including a decrease in the maximum quantum yield (Fv/Fm) of PSII, indicating potential physiological defects researchgate.net.

The influence of 6-BAP also extends to the regulation of gas exchange. It has been observed to modulate stomatal responses, often leading to increased stomatal opening and conductance, which facilitates greater CO2 uptake nih.govresearchgate.netnih.gov. In wheat, 6-BAP application under waterlogging and shading stress significantly elevated the net photosynthetic rate (Pn) and stomatal conductance (Gs), relieving the stomatal limitations on photosynthesis frontiersin.org. By improving stomatal function and the efficiency of the photosystems, 6-BAP helps maintain a higher rate of photosynthesis, which is crucial for plant growth and stress tolerance researchgate.netfrontiersin.org.

Table 1: Effect of 6-Benzylaminopurine (BAP) on Photosynthetic Pigments and Photosystem Activity in Ricinus communis L. under Copper Stress

Parameter Treatment Condition (160 µM CuSO₄) % Increase with BAP vs. Stress Alone
Total Chlorophyll 160 µM CuSO₄ + BAP 106%
Carotenoids 160 µM CuSO₄ + BAP 192%
Photosystem I Activity 160 µM CuSO₄ + BAP 300-400% (3-4 fold)
Photosystem II Activity 160 µM CuSO₄ + BAP 400-600% (4-6 fold)

Data sourced from Sameena et al. (2021). mdpi.comnih.gov

Secondary Metabolite Biosynthesis and Accumulation

6-Benzylaminopurine influences the production and accumulation of a wide range of secondary metabolites, which are crucial for plant defense, adaptation, and interaction with the environment. Its effects are particularly notable on the biosynthesis of flavonoids, anthocyanins, terpenoids, and phenols.

Flavonoid Pathway Modulation and Content

6-Benzylaminopurine has a variable but significant impact on the flavonoid biosynthesis pathway. In mulberry (Morus alba L.), treatment with 30 mg/L 6-BAP significantly increased the content of specific flavonoids, including rutin, isoquercitrin, and astragaloside IV researchgate.net. This increase was correlated with the induced expression of key genes in the flavonoid biosynthesis pathway, such as phenylalanine ammonia-lyase (PAL), chalcone synthase (CHS), 4-coumarate-CoA ligase (4CL), and flavonoid 3-O-glucosyltransferase (F3GT) researchgate.net.

Conversely, in some species and conditions, 6-BAP can lead to a decrease in total flavonoid content. For instance, in a metabolomic study of Polygonatum cyrtonema, most of the significantly altered flavonoids were found to decrease under 6-BAP treatment mdpi.com. Similarly, in Ricinus communis seedlings under copper stress, the application of 6-BAP reduced the accumulation of flavonoid contents compared to stressed plants, although the levels remained higher than in control plants mdpi.com. In black ginger (Kaempferia parviflora), higher concentrations of BAP were found to enhance total flavonoid content researchgate.net. These findings suggest that the effect of 6-BAP on flavonoid content is highly dependent on the plant species, the specific compound being measured, and other environmental factors.

Anthocyanin Accumulation Dynamics

6-Benzylaminopurine generally promotes the accumulation of anthocyanins, a subclass of flavonoids responsible for red, purple, and blue pigmentation in plants. In olive (Olea europaea L.) sprouts, priming seeds with BAP significantly improved anthocyanin accumulation mdpi.com. This effect is linked to an increase in anthocyanin biosynthetic precursors like phenylalanine, coumaric acid, cinnamic acid, and naringenin mdpi.com.

In a study on Ricinus communis seedlings exposed to copper, where anthocyanin content was significantly reduced by the stress, the application of 6-BAP led to a notable recovery. The enhancement in anthocyanin accumulation ranged from 14% to 36% compared to the respective copper-stressed treatments, with BAP-treated plants showing the highest increase nih.gov. In blueberry fruits, a 20 mg L⁻¹ application of 6-BAP increased anthocyanin content by 66% nih.gov. The stimulation of anthocyanin biosynthesis by BAP has been observed in numerous other plants, including carrot, rose, and grape, making it a useful tool for studying cytokinin action mechanisms mdpi.com.

Terpenoid and Phenol Metabolism Influence

The influence of 6-Benzylaminopurine on terpenoid and phenol metabolism is complex and can be either stimulatory or inhibitory. In pot-grown Solanecio biafrae, medium concentrations of BAP (30-60 mg L⁻¹) more than doubled the phenolic content compared to other treatments . Research on black ginger also indicated that higher BAP concentrations enhanced total phenolic content researchgate.net.

However, the effect on terpenoids can be different. In a study on lemongrass (Cymbopogon citratus), the application of BAP was found to have a probable inhibitory effect on the production of citral, a monoterpene. It was suggested that BAP may stimulate the metabolism of terpenoid precursors (IPP and DMAPP), reducing their availability for citral biosynthesis by redirecting them to other pathways, such as cytokinin biosynthesis itself researchgate.net. In contrast, a metabolomic analysis of Cunila menthoides revealed that 6-BAP down-regulated most of the identified terpenes compared to the control and gibberellic acid treatments nih.govebi.ac.uk. This indicates a competitive relationship in the allocation of precursors between different metabolic pathways influenced by plant growth regulators.

Profiling of Other Bioactive Compounds

Beyond the major classes of secondary metabolites, 6-Benzylaminopurine affects a broader profile of bioactive compounds. In a wide-ranging metabolomic analysis of Polygonatum cyrtonema rhizomes, 101 different metabolites were identified as responsive to 6-BAP treatment, with the majority being flavonoids, steroids, and lipids mdpi.com. This highlights the extensive regulatory role of 6-BAP in plant metabolism.

In olive sprouts, BAP priming not only increased flavonoids and anthocyanins but also enhanced the concentration of ascorbate (Vitamin C) mdpi.com. Similarly, in Ricinus communis under copper stress, 6-BAP application increased ascorbate accumulation mdpi.comnih.gov. Furthermore, 6-BAP treatment has been shown to reduce the accumulation of reactive oxygen species (ROS) like superoxide and hydrogen peroxide by enhancing the plant's antioxidation systems mdpi.comnih.gov. In Scabiosa tschiliensis, 6-BAP treatment led to a significant increase in the alkaloids neurine and betaine, as well as the iridoid glycoside loganin frontiersin.org.

Table 2: Influence of 6-Benzylaminopurine (BAP) on Various Secondary Metabolites in Different Plant Species

Plant Species Metabolite Class Observed Effect of BAP Specific Finding
Mulberry (Morus alba L.) Flavonoids Increase Significantly increased Rutin and Isoquercitrin content.
Blueberry (V. corymbosum L.) Anthocyanins Increase 66% increase in fruit anthocyanin content.
Olive (Olea europaea L.) Anthocyanins Increase Significantly improved accumulation in sprouts.
***Ricinus communis* L.** Anthocyanins Increase 14-36% enhancement in stressed seedlings.
Solanecio biafrae Phenols Increase Content more than doubled at medium concentrations.
Lemongrass (C. citratus) Terpenoids (Citral) Decrease Inhibitory effect on citral production.
Cunila menthoides Terpenoids Decrease Down-regulated most identified terpenes.
Polygonatum cyrtonema Steroids, Lipids Variable Identified as significantly responsive metabolite classes.
Scabiosa tschiliensis Alkaloids Increase Significantly increased Neurine and Betaine.

This table synthesizes findings from multiple research sources. nih.govresearchgate.netmdpi.commdpi.comresearchgate.netnih.govfrontiersin.org

Interactions with Other Regulatory Molecules and Environmental Stress

Synergistic and Antagonistic Effects with Auxins

The interplay between cytokinins, such as 6-Benzylaminopurine (B1666704), and auxins is a cornerstone of plant developmental biology, governing processes from cell division and differentiation to organ formation.

The ratio of auxin to cytokinin is a principal determinant of the morphogenetic fate of plant tissues in culture. Generally, a higher cytokinin-to-auxin ratio promotes shoot formation, while a lower ratio favors root development. In the culture of Atropa acuminata, for instance, various combinations of BAP (a cytokinin) and Naphthalene Acetic Acid (NAA), an auxin, were tested to induce callus formation from leaf and root explants. nih.gov The most effective combination for callus development from leaf explants was found to be 1 mg/l of both BAP and NAA. nih.gov For Linum usitatissimum, studies have shown that the efficiency of both callus formation and subsequent shoot regeneration is higher when BAP is used in the presence of an auxin like NAA. researchgate.net

Research on the bulbous plant Fritillaria meleagris demonstrated that organogenesis typically occurs when the cytokinin concentration is higher than the auxin concentration. mdpi.com Conversely, a high level of auxin is often used to induce the formation of callus, an undifferentiated mass of cells. frontiersin.org The specific concentrations and types of auxin and cytokinin are critical for the desired morphogenetic response. mdpi.com

Table 1: Effect of Auxin (2,4-D) and Cytokinin (BAP) Combinations on Morphogenesis in Fritillaria meleagris

BAP Concentration (mg/L)2,4-D Concentration (mg/L)Primary Morphogenetic Outcome
0.252Highest number of bulbs
LowLowHigh shoot multiplication
0 (PGR-free)0 (PGR-free)Most effective for somatic embryo formation

Data compiled from a study on Fritillaria meleagris, which found that low concentrations of Plant Growth Regulators (PGRs) were highly effective for shoot multiplication, while a specific combination of low BAP and higher 2,4-D was optimal for bulb formation. researchgate.net

The dynamic between auxins and cytokinins is particularly evident in root development and callus formation. The process of indirect de novo root regeneration involves two key steps dictated by this hormonal balance. frontiersin.org First, explants are placed on a callus-inducing medium (CIM) characterized by high levels of auxin, which promotes cell proliferation and the formation of callus. frontiersin.org Subsequently, transferring the callus to a root-inducing medium (RIM) with a low auxin concentration, or even no auxin, allows for the initiation and formation of adventitious roots. frontiersin.org

Conversely, high concentrations of cytokinins like BAP can inhibit root formation. In a study on maize callus cultures, a short exposure to a high concentration of BAP (15.5 µM) significantly increased the number of regenerated plants. nih.gov However, prolonged exposure (9 days or more) to BAP greatly reduced shoot and root development, with longer durations completely preventing root formation. nih.gov This inhibitory effect on rooting could only be slightly reversed by the application of NAA, highlighting the powerful and often antagonistic role of cytokinins in root development dynamics. nih.gov

Crosstalk with Gibberellins in Plant Development

Gibberellins (GAs) are another class of phytohormones that interact with cytokinins to regulate key developmental transitions, such as flowering and the breaking of dormancy.

The coordination between BAP and gibberellins is crucial for controlling the timing and development of flowering structures. In Phalaenopsis orchids, BAP application accelerated the emergence of inflorescences and significantly increased their numbers. mdpi.comdoaj.org In contrast, treatment with gibberellic acid (GA3) alone or in combination with BAP slightly delayed inflorescence emergence. mdpi.comdoaj.org This suggests that cytokinin is a key promoter associated with breaking the dormancy of axillary vegetative and inflorescence meristems. mdpi.comdoaj.org

While BAP promotes the initiation of inflorescences, it can sometimes negatively impact their final size. In some studies, the length of the inflorescence decreased as BAP concentrations increased. mdpi.com Research on Dendrobium orchids also showed that BAP could induce earlier flowering and increase the percentage of inflorescence production. cropj.com The length of the inflorescence was also affected, with an optimal concentration of 200 mg/L BAP producing significantly longer inflorescences compared to control plants. cropj.com

Table 2: Comparative Effects of BAP and Gibberellic Acid (GA3) on Phalaenopsis Orchid Inflorescence

TreatmentEffect on Inflorescence EmergenceEffect on Inflorescence Number
Control (No Hormones)BaselineBaseline
BAP (100 mg/L)AcceleratedSignificantly Increased
GA3 (100 or 200 mg/L)Slightly DelayedNo significant increase
GA3 + BAPSlightly Delayed-

This table summarizes findings indicating that BAP promotes inflorescence initiation, while GA3 can have an opposing effect on the timing of emergence in Phalaenopsis orchids. mdpi.comdoaj.orgresearchgate.netfao.org

Both cytokinins and gibberellins are involved in breaking seed and tuber dormancy, a critical step for germination and sprouting. The application of gibberellins is a well-known method for promoting dormancy release in the seeds of many species. frontiersin.org Similarly, priming seeds with hormones such as BAP can facilitate the processes of seed germination and seedling emergence. mdpi.com

Studies on potato tubers have demonstrated the effectiveness of both BAP and GA3 in breaking dormancy. One study evaluated the effects of different concentrations of GA3 and 6-BAP, applied for various immersion times. redalyc.org It was found that GA3 was highly effective in promoting the breakage of tuber dormancy, with a concentration of 50 mg L-1 being the most effective. redalyc.org Another study found that immersing potato tubers in a BAP solution resulted in the fastest dormancy breaking, occurring 12.58 days faster than in untreated tubers. researchgate.net The combined use of these hormones can generate positive responses in overcoming dormancy. redalyc.org

Modulation of Abiotic Stress Responses

6-Benzylaminopurine plays a significant role in helping plants adapt to and tolerate various abiotic stresses, including drought, salinity, heat, and waterlogging. researchgate.netresearchgate.net As a synthetic cytokinin, 6-BA is instrumental in regulating plant developmental processes and mediating responses to environmental challenges. researchgate.net

In tall fescue subjected to drought stress, the exogenous application of 6-BA was found to ameliorate the negative effects of water deficiency. nih.gov The treatment helped the plant by promoting the normal storage of energy reserves, enhancing its resilience. nih.gov Specifically, 6-BA mitigated the reduction of starch and the accumulation of water-soluble carbohydrates that are typically induced by severe drought. nih.gov It also functions by downregulating the expression of genes responsible for cytokinin degradation. nih.gov Furthermore, 6-BA can act as a drought-dependent suppressor of strigolactone-signaling genes, which are also involved in the drought stress response. nih.gov In other plant species, 6-BA has been shown to improve tolerance to waterlogging by enhancing the plant's antioxidant system. researchgate.net

Heavy Metal Toxicity Alleviation (e.g., Cu2+)

6-Benzylaminopurine (6-BAP), a synthetic cytokinin, plays a significant role in mitigating the toxic effects of heavy metals on plants. researchgate.net Exposure to high concentrations of heavy metals like copper (Cu2+) can induce phytotoxicity, leading to detrimental effects on plant physiology and metabolism, primarily through the overproduction of reactive oxygen species (ROS). nih.gov Research demonstrates that the application of 6-BAP can enhance plant tolerance to such environmental stressors. nih.gov

The mechanisms through which 6-BAP alleviates heavy metal toxicity are multifaceted. A primary mechanism is the enhancement of the plant's antioxidant defense system. nih.gov By stimulating the activity of various antioxidant enzymes, 6-BAP helps scavenge the excess ROS generated by metal-induced stress, thereby preventing oxidative damage. nih.govnih.gov Furthermore, 6-BAP has been shown to reduce the degradation of chlorophyll, support protein biosynthesis for chloroplast formation, and regulate nitrogen and carbon metabolism under heavy metal stress. nih.gov It also helps in reducing lipid peroxidation, a marker of cell membrane damage. nih.gov

Table 1: Effect of 6-Benzylaminopurine (BAP) on Photosynthetic Pigments in Ricinus communis under Copper (Cu2+) Stress

TreatmentTotal Chlorophyll Content (% increase vs. Cu2+ alone)Carotenoid Content (% increase vs. Cu2+ alone)
160 µM CuSO₄ + BAP106%192%

This table illustrates the significant recovery in photosynthetic pigment levels in copper-stressed plants upon treatment with 6-BAP, based on findings from a study on R. communis. nih.gov

Oxidative Stress Homeostasis

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates, is a common consequence of various environmental stresses, including heavy metal toxicity and temperature extremes. researchgate.netmdpi.com 6-Benzylaminopurine has been identified as a key regulator in maintaining oxidative stress homeostasis in plants, primarily by enhancing the antioxidant defense system. researchgate.netnih.gov

The application of 6-BAP elevates plant tolerance and resistance to abiotic stresses by efficiently scavenging ROS and other free radicals. researchgate.net This is achieved by boosting the activity of crucial enzymatic and non-enzymatic antioxidant systems. nih.govresearchgate.net

Key research findings indicate that 6-BAP:

Reduces ROS Accumulation: In plants under copper stress, 6-BAP application significantly reduces the content of superoxide (O₂⁻) and hydrogen peroxide (H₂O₂), thereby alleviating oxidative damage. nih.govnih.gov For instance, in Ricinus communis cotyledonary leaves treated with 160 µM CuSO₄, the application of BAP resulted in a 41% reduction in superoxide content compared to the copper-only treatment. nih.gov

Enhances Enzymatic Antioxidants: 6-BAP treatment increases the activities of key antioxidant enzymes. These include superoxide dismutase (SOD), catalase (CAT), peroxidase (POD), ascorbate peroxidase (APX), and glutathione reductase (GR). researchgate.netmdpi.comnih.gov This enhanced enzymatic activity helps in the detoxification of harmful ROS.

Promotes Non-Enzymatic Antioxidants: The compound also promotes the accumulation of non-enzymatic antioxidants like ascorbic acid (AsA) and glutathione (GSH), which are integral components of the AsA-GSH cycle, a major ROS-scavenging pathway in plants. researchgate.net

By modulating these antioxidant pathways, 6-BAP helps to mitigate oxidative damage, as evidenced by decreased lipid peroxidation and reduced membrane permeability in stressed plant tissues. researchgate.netnih.gov This protective role is crucial for maintaining cellular function and improving plant survival under adverse environmental conditions. researchgate.net

Table 2: Impact of 6-Benzylaminopurine (BAP) on Antioxidant Systems under Environmental Stress

ParameterEffect of BAP Treatment under Stress
Reactive Oxygen Species (ROS)
Superoxide (O₂⁻) ContentDecreased nih.govnih.gov
Hydrogen Peroxide (H₂O₂) ContentDecreased nih.govnih.gov
Antioxidant Enzyme Activity
Superoxide Dismutase (SOD)Increased researchgate.netnih.gov
Catalase (CAT)Increased researchgate.netnih.gov
Ascorbate Peroxidase (APX)Increased nih.govresearchgate.netnih.gov
Glutathione Reductase (GR)Increased nih.govresearchgate.netnih.gov
Non-Enzymatic Antioxidants
Ascorbic Acid (AsA)Increased researchgate.netnih.gov
Glutathione (GSH)Increased nih.govresearchgate.net

This table summarizes the general effects of 6-BAP on key components of the antioxidant defense system in plants subjected to environmental stress, as reported in multiple studies.

Structure Activity Relationship Studies of 6 Benzylaminopurine Derivatives

Design and Synthesis of Substituted Analogs

The synthesis of substituted 6-benzylaminopurine (B1666704) analogs is a key step in exploring their structure-activity relationships. A common method for preparing these derivatives is through the condensation of 6-chloropurine with appropriately substituted benzylamines. nih.gov This approach allows for the introduction of a wide variety of substituents on the phenyl ring of the benzyl (B1604629) group.

Another synthetic route involves the use of 6-(methylmercapto)purine, which can be condensed with 2 to 3 molecular equivalents of the corresponding amines to yield BAP derivatives with substituents such as methoxy (CH3O) and chloro (Cl) on the phenyl ring. chemicalbook.com Modifications to the purine (B94841) ring itself, such as substitutions at the C2, N7, and N9 positions, have also been explored to generate analogs with altered biological activities. nih.gov For instance, 2-chloro-6-benzylaminopurine and 2-amino-6-benzylaminopurine have been synthesized to investigate the impact of substitutions at the 2-position of the purine moiety. researchgate.net

The design of these analogs is often guided by the desire to understand the steric and hydrophobic effects of different substituents on biological activity. nih.gov By systematically varying the substituents on the phenyl ring and the purine core, researchers can probe the structural requirements for cytokinin activity, receptor binding, and other biological effects.

Comparative Cytokinin Activity Assays in Diverse Bioassay Systems

The cytokinin activity of 6-benzylaminopurine derivatives has been evaluated in a variety of plant-based bioassay systems. These assays measure different physiological responses mediated by cytokinins, providing a comprehensive picture of a compound's biological activity. Commonly used bioassays include the tobacco callus, wheat leaf senescence, and Amaranthus bioassays. nih.gov

The majority of synthesized BAP derivatives exhibit high activity in these bioassays. nih.gov However, significant differences in activity can be observed for some compounds across the different assay systems, suggesting that diverse recognition systems may be at play and that it may be possible to develop compounds that modulate specific cytokinin-dependent processes. nih.gov For example, the highest activities for many BAP derivatives have been recorded in the wheat leaf senescence bioassay. nih.gov

The position of substituents on the phenyl ring has been shown to have a significant impact on cytokinin activity. For instance, ortho- and meta-substituted derivatives of BAP often exhibit different levels of activity compared to their para-substituted counterparts. The nature of the substituent also plays a crucial role, with electron-donating and electron-withdrawing groups influencing the activity in distinct ways.

CompoundSubstitution PatternTobacco Callus Bioassay ActivityWheat Senescence Bioassay ActivityAmaranthus Bioassay Activity
6-Benzylaminopurine (BAP)UnsubstitutedHighVery HighHigh
ortho-chloro-BAP2-ClModerateHighModerate
meta-chloro-BAP3-ClHighVery HighHigh
para-chloro-BAP4-ClHighVery HighHigh
ortho-methoxy-BAP2-OCH3LowModerateLow
meta-methoxy-BAP3-OCH3HighHighHigh
para-methoxy-BAP4-OCH3ModerateHighModerate

This table presents a generalized summary of the cytokinin activity of substituted BAP derivatives based on common findings in the field. Actual activities can vary depending on the specific experimental conditions.

Receptor Binding Affinity and Specificity Analysis

The biological activity of cytokinins is initiated by their binding to specific receptors. In Arabidopsis thaliana, the primary cytokinin receptors are the histidine kinases AHK2, AHK3, and CRE1/AHK4. nih.govnih.gov The binding affinity of 6-benzylaminopurine derivatives to these receptors is a key determinant of their cytokinin activity.

Interestingly, while many BAP derivatives show high activity in bioassays, they are often recognized with much lower sensitivity than the natural cytokinin trans-zeatin in Arabidopsis thaliana AHK3 and AHK4 receptor assays. nih.gov This suggests that the high biological activity of some BAP derivatives may be due to factors other than high receptor affinity, such as metabolic stability or transport.

Studies have also identified BAP derivatives that act as cytokinin receptor antagonists. For example, 6-(2,5-dihydroxybenzylamino)purine (LGR-991) has been identified as an antagonist that blocks the CRE1/AHK4 receptor and acts as a competitive inhibitor of AHK3. nih.gov The discovery of such antagonists is valuable for dissecting cytokinin signaling pathways and for potential applications in agriculture.

The stereochemistry of substituents can also play a critical role in receptor binding. Chiral derivatives of BAP have been shown to exhibit enantiomer-specific binding to cytokinin receptors, with some S-enantiomers showing receptor-specific agonist or antagonist activities. nih.gov

CompoundReceptorBinding AffinityActivity
6-Benzylaminopurine (BAP)AHK3, CRE1/AHK4ModerateAgonist
trans-ZeatinAHK3, CRE1/AHK4HighAgonist
6-(2,5-Dihydroxybenzylamino)purine (LGR-991)CRE1/AHK4ModerateAntagonist
6-(2,5-Dihydroxybenzylamino)purine (LGR-991)AHK3ModerateCompetitive Inhibitor
N6-((S)-α-methylbenzyl)adenine (S-MBA)AHK3SignificantAgonist
N6-((S)-α-methylbenzyl)adenine (S-MBA)AHK2, CRE1/AHK4Low-

This table provides a summary of the receptor binding and activity profiles for selected BAP derivatives and related compounds.

Investigation of Cross-Species Cellular Regulatory Effects (e.g., plant versus non-plant cell lines for cyclin-dependent kinase inhibition)

Beyond their role as plant hormones, 6-benzylaminopurine and its derivatives have been shown to exert cellular regulatory effects in non-plant systems, notably as inhibitors of cyclin-dependent kinases (CDKs). nih.govchemicalbook.com CDKs are key regulators of the cell cycle in all eukaryotes, and their inhibition can have profound effects on cell proliferation.

Several BAP derivatives have been found to inhibit human CDK2 and to possess antiproliferative properties against various cancer cell lines. nih.gov A significant positive correlation has been observed between the inhibitory effects of these compounds on human and plant CDKs and their effects on the proliferation of cancer cells and cytokinin-dependent tobacco cells, respectively. nih.gov This suggests that the inhibition of CDK activity may be a conserved mechanism underlying the antiproliferative effects of these cytokinin analogs in both plant and animal cells. nih.gov

The screening of chemically synthesized cytokinin analogs has led to the discovery of selective CDK inhibitors, such as olomoucine, which is a derivative of BAP. chemicalbook.com Small modifications to the BAP molecule can lead to specific inhibition of several important protein kinases, including CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, and brain CDK5/p35. chemicalbook.com This highlights the potential of BAP derivatives as scaffolds for the development of novel therapeutic agents.

The cross-species activity of BAP derivatives underscores the conservation of fundamental cellular processes, such as cell cycle control, between plants and animals. The ability of these compounds to target CDKs in both kingdoms opens up exciting avenues for research and potential applications in medicine and agriculture.

Future Research Directions and Unexplored Avenues in 6 Benzylaminopurine 8 14c Research

Advanced Omics Integration (e.g., Metabolomics, Transcriptomics, Proteomics) for Holistic Understanding

Future research should focus on integrating multi-omics approaches with 6-BAP-8-14C tracing to build a holistic model of cytokinin action. While studies have independently used metabolomics and transcriptomics to observe the effects of unlabeled 6-BAP on processes like seed dormancy and post-harvest browning, the use of the radiolabeled form can directly link the compound's presence and metabolic conversion to specific molecular responses.

By applying 6-BAP-8-14C and subsequently performing metabolomic, transcriptomic, and proteomic analyses on the same tissues, researchers can create a layered dataset. For instance, metabolomics analysis has been used to show that 6-BAP can stimulate lipid and docosahexaenoic acid (DHA) accumulation in microalgae by altering metabolic flux through glycolysis and the TCA cycle. nih.gov A future study using 6-BAP-8-14C could precisely track the uptake and conversion of the cytokinin within the algal cells and correlate the concentration of its various metabolites with the observed changes in the broader metabolome and proteome, identifying key regulatory hubs.

This integrated approach allows for the construction of comprehensive models that connect the stimulus (6-BAP-8-14C) to its direct metabolic products and the resulting cascade of gene expression and protein synthesis. Such studies will move beyond simple correlation to establish causal relationships between cytokinin metabolism and downstream physiological effects.

Research AreaOmics TechniquePotential Finding with 6-BAP-8-14C
Seed DormancyTranscriptomicsIdentify genes whose expression changes are directly correlated with the concentration of 6-BAP-8-14C or its metabolites in the embryo.
Fruit RipeningProteomicsIsolate and identify proteins that bind to 6-BAP-8-14C, revealing new components of the cytokinin perception machinery active during ripening.
Stress ResponseMetabolomicsTrace the metabolic fate of 6-BAP-8-14C under stress and map how its conversion products influence the production of stress-related metabolites.

Spatiotemporal Resolution of 6-Benzylaminopurine-8-14C Distribution and Activity at Subcellular Levels

A significant frontier in cytokinin research is understanding its action at the subcellular level. While it is known that cytokinin receptors are predominantly located in the endoplasmic reticulum (ER) nih.gov, the precise dynamics of how 6-BAP reaches these receptors and where its subsequent metabolism occurs remain poorly resolved. The use of 6-BAP-8-14C is essential for addressing this gap.

Studies have already demonstrated the feasibility of tracking radiolabeled BAP in plant tissues. For example, research on Gerbera jamesonii shoot cultures using [8–14C]-benzylaminopurine showed a steady, almost linear uptake over 36 days, with most of the radioactivity accumulating in the lower part of the shoot. researchgate.net Future work must enhance the resolution of such studies. Advanced imaging techniques, such as high-resolution autoradiography combined with transmission electron microscopy (TEM), could visualize the accumulation of 6-BAP-8-14C within specific organelles like the ER, mitochondria, and nucleus.

This high-resolution spatial data, when collected over time, will provide a dynamic map of the cytokinin's journey through the cell. It will help answer critical questions, such as the kinetics of transport across different cellular membranes and whether specific metabolic conversions of 6-BAP-8-14C are compartmentalized within certain organelles. nih.gov

Elucidation of Novel Regulatory Networks and Unidentified Signaling Components

The canonical cytokinin signaling pathway, modeled on the bacterial two-component system, is well-established. nih.gov However, it is likely that other, non-canonical pathways and novel regulatory components exist. 6-BAP-8-14C can be employed as a powerful biochemical probe to identify previously unknown proteins that interact with cytokinins.

Future experiments could involve using 6-BAP-8-14C in affinity purification or pull-down assays with plant protein extracts. By immobilizing the radiolabeled cytokinin or a derivative, researchers could capture proteins that bind to it directly. These interacting proteins could then be identified using mass spectrometry. This approach could uncover novel receptors, transport proteins, or enzymes involved in cytokinin metabolism and signaling.

Furthermore, by tracing the metabolic products of 6-BAP-8-14C, researchers can investigate the biological activity of these metabolites. scispace.com For instance, the conversion of BAP to its 9-riboside or various glucosides is a key metabolic step. researchgate.net By synthesizing radiolabeled versions of these metabolites, their own signaling roles and protein interactions can be explored, potentially revealing regulatory networks that are activated by cytokinin metabolites rather than the free base itself.

Mechanistic Understanding for Precision Plant Growth Regulation Strategies

The application of cytokinins in agriculture aims to improve crop yield and quality by manipulating processes like cell division, flowering, and senescence. jardineriaon.com However, achieving consistent and targeted effects remains a challenge, as the response to exogenous cytokinins can vary with concentration, timing, and crop species. nih.govbulkagrochem.com A deeper mechanistic understanding of how 6-BAP is taken up, transported, and metabolized is crucial for developing precision agricultural strategies.

Using 6-BAP-8-14C in crop species can provide invaluable data for optimizing its application. Research could focus on:

Uptake and Translocation Dynamics: Tracing the movement of 6-BAP-8-14C from the point of application (e.g., leaves or roots) to target tissues (e.g., developing fruits or flowers). This would reveal the efficiency and speed of delivery, helping to refine application methods. scispace.com

Metabolic Stability: Quantifying the rate at which 6-BAP-8-14C is metabolized into inactive forms in different tissues and under various environmental conditions. This knowledge is key to determining the optimal frequency and timing of applications to maintain physiologically active concentrations. researchgate.net

Targeted Effects: Correlating the localized accumulation of 6-BAP-8-14C in specific tissues, such as the shoot apical meristem, with desired physiological outcomes, like increased branching. frontiersin.org

This knowledge will enable the development of more effective formulations and delivery systems, such as nanoparticle-based carriers, that can deliver the active compound to the desired location at the right time, minimizing off-target effects and improving agricultural efficiency. nih.gov

Application Goal6-BAP-8-14C Research FocusPotential Outcome
Increase Fruit SetTrace translocation to flower buds.Optimize spray timing to coincide with peak cytokinin uptake by reproductive tissues.
Delay Leaf SenescenceMeasure metabolic half-life in leaves.Develop slow-release formulations that maintain active cytokinin levels for longer.
Promote RootingAnalyze accumulation and metabolism in basal tissues.Inform decisions on using BAP for rooting, based on its stability and localization in cuttings.

Comparative Evolutionary Studies of Cytokinin Signaling Divergence and Conservation

The cytokinin signaling pathway has evolved as plants conquered land, with key components appearing and diversifying across different lineages. nih.gov While genomic and phylogenetic analyses have revealed the evolution of signaling proteins, functional studies are needed to understand how the response to cytokinins has changed.

6-BAP-8-14C provides a unique tool for comparative functional studies across the plant kingdom, from algae and mosses to gymnosperms and angiosperms. Research could investigate species-specific differences in:

Uptake and Transport: Comparing the efficiency of 6-BAP-8-14C uptake and the patterns of its long-distance transport.

Metabolism: Identifying whether the metabolic pathways that conjugate or degrade 6-BAP-8-14C are conserved or have diverged across different plant groups.

Receptor Binding: Using 6-BAP-8-14C in competitive binding assays with receptors from diverse species to compare binding affinities and specificities.

These studies would provide functional context to the observed genetic evolution of the cytokinin signaling pathway, explaining how different plant lineages have adapted their response to this crucial class of phytohormones. nih.gov

Q & A

Q. What are the critical steps to ensure isotopic purity during the synthesis of 6-Benzylaminopurine-8-14C?

Methodological Answer:

  • Step 1: Use high-purity starting materials (e.g., 14C-labeled precursors) and validate their isotopic enrichment via mass spectrometry (MS) or nuclear magnetic resonance (NMR) .
  • Step 2: Optimize reaction conditions (e.g., temperature, solvent purity, catalyst ratio) to minimize isotopic dilution. For example, anhydrous solvents reduce hydrolysis side reactions .
  • Step 3: Employ purification techniques like preparative HPLC with UV/radiometric detection to isolate the labeled compound. Validate purity using dual detection (e.g., LC-MS/MS with scintillation counting) .

Q. Which analytical methods are recommended for quantifying this compound in plant tissue extracts?

Methodological Answer:

  • Liquid Scintillation Counting (LSC): Directly measure 14C activity in homogenized tissues. Pre-treat samples with tissue solubilizers to avoid quenching .
  • HPLC-MS/MS: Combine chromatographic separation with mass spectrometry for structural confirmation and quantification. Use stable isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects .
  • Validation: Perform recovery experiments (spike-and-recovery) to assess extraction efficiency, especially for low-concentration samples .

Advanced Research Questions

Q. How can researchers resolve contradictions in cytokinin transport data obtained using 14C-labeled versus immunoassay methods?

Methodological Answer:

  • Hypothesis Testing: Compare methodological limitations. Immunoassays may cross-react with structurally similar compounds, while 14C tracing provides direct isotopic evidence but lacks spatial resolution .
  • Integrated Design: Use both methods in parallel. For example, validate immunoassay results with LSC quantification in specific tissue compartments (e.g., phloem exudates). Triangulate data using autoradiography for spatial localization .
  • Error Analysis: Quantify systemic errors (e.g., immunoassay cross-reactivity rates) and random errors (e.g., scintillation counter variability) to refine interpretations .

Q. What strategies ensure the stability of this compound under experimental conditions (e.g., light, temperature)?

Methodological Answer:

  • Stability Testing: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC-MS monitoring. Store solutions in amber vials at -20°C to prevent photodegradation .
  • In-Use Stability: For long-term plant experiments, pre-test labeled compound stability in growth media (e.g., pH 5.8 buffer) under controlled light cycles .
  • Quality Control: Regularly re-analyze stored samples using radiometric detection to confirm isotopic integrity .

Q. How can isotope tracing with this compound elucidate cytokinin metabolism pathways in mutant plant models?

Methodological Answer:

  • Pulse-Chase Design: Administer 14C-labeled cytokinin to wild-type and mutant plants, then track metabolite profiles over time using radio-HPLC. Compare turnover rates to identify enzymatic bottlenecks .
  • Metabolite Profiling: Combine 14C tracing with high-resolution MS to detect novel metabolites. Use isotope dilution assays to quantify pathway flux .
  • Data Normalization: Express results as disintegrations per minute (DPM) per mg protein to account for tissue-specific variations in uptake .

Methodological Best Practices

  • Documentation: Record batch-specific isotopic purity, storage conditions, and solvent compatibility (e.g., avoid dimethyl sulfoxide if degradation is observed) .
  • Reproducibility: Publish detailed synthesis protocols, including reaction times, purification gradients, and validation data, to enable replication .
  • Error Mitigation: Use factorial experimental designs to test interactions between variables (e.g., light exposure vs. temperature) and reduce confounding factors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.